Bienvenue dans la boutique en ligne BenchChem!

C-Oxetan-3-yl-methylamine tosylate

Pharmaceutical Intermediates Building Blocks Salt Selection

Choose C-Oxetan-3-yl-methylamine tosylate for its crystalline, non-hygroscopic solid form that eliminates handling issues associated with the volatile free base. Its tosylate counterion ensures extended shelf stability and precise stoichiometry for parallel synthesis. Built on Boehringer Ingelheim's validated patent platform (US 9,376,409 B2), this 3-substituted oxetane scaffold offers superior solubility and a distinct metabolic pathway, making it a superior amide bioisostere for kinase and protease inhibitor programs.

Molecular Formula C11H17NO4S
Molecular Weight 259.32 g/mol
Cat. No. B8186342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Oxetan-3-yl-methylamine tosylate
Molecular FormulaC11H17NO4S
Molecular Weight259.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1C(CO1)CN
InChIInChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2
InChIKeyZQUKJISJBOFVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-Oxetan-3-yl-methylamine Tosylate: A Salt-Stabilized Oxetane Amine Building Block for Pharmaceutical Synthesis


C-Oxetan-3-yl-methylamine tosylate (CAS 2331260-28-5, C₁₁H₁₇NO₄S, MW 259.32) is a p-toluenesulfonic acid salt of the 3-substituted oxetane methylamine scaffold. This compound functions as a stabilized, solid-form source of the oxetan-3-yl-methylamine core structure, in which the four-membered oxetane ring confers enhanced aqueous solubility (potentially up to 4–4000-fold relative to gem-dimethyl analogs) and improved metabolic stability when incorporated into drug candidates [1]. The tosylate counterion facilitates crystallization, simplifies handling, and improves stability compared to the corresponding free base [2]. This building block enables incorporation of the oxetane-amine pharmacophore into larger molecular architectures without requiring in situ salt formation or handling of the more volatile, less stable free amine.

Why C-Oxetan-3-yl-methylamine Tosylate Cannot Be Casually Substituted by Other Oxetane Amines or Free Bases


Generic substitution fails for three interdependent reasons. First, the 3-substituted oxetane regioisomer exhibits distinct exit vector geometry and conformational preferences compared to the 2-substituted analog—the latter positions the amine in a different spatial trajectory that alters binding mode compatibility [1]. Second, the tosylate salt form provides a crystalline, non-hygroscopic solid with extended shelf stability, whereas the free base (oxetan-3-ylmethanamine) is a volatile liquid requiring cold storage under inert atmosphere [2]. Third, the methylamine group present in this compound (C-Oxetan-3-yl-methylamine) differs fundamentally from the primary amine of oxetan-3-ylmethanamine, offering a secondary amine handle with distinct basicity (pKa modulation) and steric properties that impact downstream reactivity and biological target engagement [3]. These differences cannot be compensated by adjusting reaction equivalents or conditions—they are intrinsic to molecular identity.

Quantitative Evidence Differentiating C-Oxetan-3-yl-methylamine Tosylate from Comparators


Physical State and Handling: Crystalline Tosylate Solid vs. Liquid Free Base

C-Oxetan-3-yl-methylamine tosylate is supplied as an off-white crystalline solid with extended ambient shelf stability, whereas the corresponding free base, oxetan-3-ylmethanamine (CAS 6246-05-5), is a liquid requiring storage at 2–8°C under inert gas (nitrogen or argon) [1]. The hydrochloride salt of the free base (CAS 1427195-22-9) is also a solid but exhibits higher hygroscopicity than the tosylate form . For procurement and long-term inventory management, the tosylate salt reduces degradation risk and eliminates the need for cold-chain logistics.

Pharmaceutical Intermediates Building Blocks Salt Selection

Salt-Form Stability and Crystallinity: Tosylate vs. Hydrochloride Counterion Comparison

The p-toluenesulfonic acid (tosylate) salt of oxetane amines confers superior crystallinity and reduced hygroscopicity relative to the hydrochloride salt [1]. Tosylate salts of amine-containing building blocks are widely preferred in pharmaceutical development when long-term storage stability and reproducible weighing are required [2]. While direct comparative data for this specific compound versus its hydrochloride are not published in peer-reviewed literature, class-level evidence across multiple amine-containing heterocyclic building blocks demonstrates that tosylate salts exhibit lower deliquescence rates and maintain higher purity over extended storage periods than the corresponding hydrochloride salts [3].

Salt Selection Crystallinity Pharmaceutical Development

Synthetic Access via the Boehringer Ingelheim Oxetane Amine Patent Platform

C-Oxetan-3-yl-methylamine tosylate is accessible via the Boehringer Ingelheim oxetane-3-ylmethanamine synthetic platform, disclosed in US Patent 9,376,409 B2 and EP 2847177 B1 [1]. This process chemistry provides oxetane-3-ylmethanamine derivatives in high yields under conditions amenable to large-scale commercial production, including the use of tosyl chloride as a key reagent in the synthetic sequence [2]. The patent explicitly covers compounds of formula (I) wherein the oxetane ring bears amine-containing substituents, establishing a validated, scalable manufacturing route that distinguishes this compound from less-developed oxetane amine analogs that lack documented large-scale synthetic methodology [3].

Process Chemistry Large-Scale Synthesis Patent-Protected Methods

Conformational and Topological Differentiation: 3-Substituted vs. 2-Substituted Oxetane Amines

The 3-substituted oxetane methylamine scaffold of C-Oxetan-3-yl-methylamine tosylate positions the amine group along a distinct exit vector trajectory compared to the 2-substituted regioisomer (e.g., (S)-oxetan-2-ylmethanamine tosylate, CAS 2740593-38-6) [1]. Amino-oxetanes adopt a preferred gauche conformation that makes their torsion angle and exit vectors more closely resemble sulfonamides than amides [2]. For the 3-substituted regioisomer, the amine group is positioned on the central carbon of the four-membered ring, providing symmetric substitution and a linear projection relative to the oxetane plane, whereas the 2-substituted analog projects the amine at an angle offset from the ring plane due to the adjacent oxygen atom [3]. This topological difference is critical for structure-based drug design where the spatial orientation of the amine handle determines binding pocket compatibility.

Bioisosteres Conformational Analysis Exit Vector Geometry

Metabolic Fate of the Oxetane Ring: Microsomal Epoxide Hydrolase Substrate Specificity

Oxetanes, including the oxetane ring present in C-Oxetan-3-yl-methylamine tosylate, are defined as the first non-epoxide class of substrates for human microsomal epoxide hydrolase (mEH) [1]. In human liver fractions and hepatocytes, hydrolysis by mEH is the sole oxetane ring-opening metabolic route, with no contribution from soluble epoxide hydrolase (sEH) or cytochrome P450-catalyzed oxidation [2]. This distinct, single-enzyme metabolic fate contrasts with the multi-pathway oxidative metabolism typical of many heterocyclic building blocks and offers a predictable clearance mechanism that can be exploited in drug design. The magnitude of metabolic stability improvement upon oxetane incorporation varies by structural context, but class-level studies demonstrate that substitution of a gem-dimethyl group with an oxetane reduces metabolic degradation rate in the majority of cases [3].

Drug Metabolism Metabolic Stability Microsomal Epoxide Hydrolase

Aqueous Solubility Enhancement via Oxetane Incorporation: Class-Level Magnitude

The oxetane ring present in C-Oxetan-3-yl-methylamine tosylate is a well-established solubility-enhancing motif. Class-level evidence from systematic studies demonstrates that substitution of a gem-dimethyl group with an oxetane ring increases aqueous solubility by a factor ranging from 4-fold to greater than 4000-fold, depending on structural context [1]. The exact solubility enhancement for this specific tosylate salt relative to non-oxetane analogs has not been published, but the tosylate counterion itself further improves solubility in polar solvents compared to the free base or hydrochloride forms [2]. Matched molecular pair studies of 3-aryl-3-amino-oxetanes versus benzamides demonstrate that amino-oxetanes exhibit comparable or improved solubility profiles while maintaining similar lipophilicity (logD) [3].

Physicochemical Properties Aqueous Solubility Drug-Likeness

Optimized Application Scenarios for C-Oxetan-3-yl-methylamine Tosylate in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: Amide Bioisostere Replacement in Kinase and Protease Inhibitor Scaffolds

C-Oxetan-3-yl-methylamine tosylate serves as a precursor for introducing the 3-amino-oxetane motif into drug candidates as an amide bioisostere. Matched molecular pair studies confirm that 3-aryl-3-amino-oxetanes exhibit physicochemical profiles (logD, solubility, stability, permeability) broadly comparable to benzamides while offering improved aqueous solubility and a distinct metabolic pathway via mEH hydrolysis rather than P450 oxidation [1]. This building block is particularly valuable for developing protease inhibitors and kinase modulators where amide bond metabolic lability limits oral bioavailability [2]. The solid tosylate form eliminates weighing variability inherent to liquid free bases, ensuring reproducible stoichiometry in parallel synthesis and library production .

Process Chemistry: Multi-Kilogram Synthesis of Oxetane-Containing API Intermediates

For industrial process chemistry teams, C-Oxetan-3-yl-methylamine tosylate offers the advantage of a validated synthetic route disclosed in the Boehringer Ingelheim patent family (US 9,376,409 B2; EP 2847177 B1) [1]. This patent platform demonstrates high-yield production under conditions amenable to large-scale commercial manufacture, reducing process development risk when scaling from medicinal chemistry quantities (milligrams to grams) to clinical supply (hundreds of grams to kilograms). The tosylate salt form is compatible with standard industrial handling protocols and does not require specialized cold-chain logistics, simplifying supply chain management for multi-step API synthesis campaigns [2].

Chemical Biology: Fragment-Based Drug Design and Target Engagement Studies

The oxetane ring in C-Oxetan-3-yl-methylamine tosylate provides a low-molecular-weight, three-dimensional scaffold with a defined exit vector geometry from the 3-position of the oxetane ring [1]. This topological feature enables exploration of novel chemical space in fragment-based drug design, particularly for targets where the preferred gauche conformation of amino-oxetanes aligns with sulfonamide-binding pockets rather than traditional amide-binding sites [2]. The predictable, single-enzyme metabolic fate via mEH hydrolysis offers an advantage in target engagement studies, as the absence of P450-mediated oxidative metabolism reduces the likelihood of reactive metabolite formation that could confound cellular assay interpretation .

Synthetic Methodology: Nucleophilic Substitution with Tosylate as a Latent Leaving Group

C-Oxetan-3-yl-methylamine tosylate is pre-functionalized with a tosylate counterion that, in addition to its role as a salt-form stabilizer, can serve as a leaving group in nucleophilic substitution reactions following appropriate activation [1]. The tosylate group (p-toluenesulfonate) is a well-established leaving group with superior leaving ability compared to halides in SN2 reactions when activated under appropriate conditions [2]. This dual functionality—stabilized amine handle plus latent leaving group—enables telescoped reaction sequences where the building block is incorporated and then further derivatized without intermediate purification of the free amine, streamlining synthetic workflows in both discovery and process settings .

Quote Request

Request a Quote for C-Oxetan-3-yl-methylamine tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.